molecular formula C17H25NO B10980314 N-(4-butylphenyl)-2-cyclopentylacetamide

N-(4-butylphenyl)-2-cyclopentylacetamide

Cat. No.: B10980314
M. Wt: 259.4 g/mol
InChI Key: CQBVSKYWRYSLHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-butylphenyl)-2-cyclopentylacetamide is a chemical compound with the CAS Registry Number 590376-82-2 . It has a molecular formula of C17H25NO and a molecular weight of 259.39 g/mol . Its SMILES notation is CCCCc1ccc(cc1)NC(=O)CC1CCCC1 . This product is intended for research purposes and is designated "For Research Use Only." It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption. Researchers can rely on the consistent quality of this compound for their investigative applications.

Properties

Molecular Formula

C17H25NO

Molecular Weight

259.4 g/mol

IUPAC Name

N-(4-butylphenyl)-2-cyclopentylacetamide

InChI

InChI=1S/C17H25NO/c1-2-3-6-14-9-11-16(12-10-14)18-17(19)13-15-7-4-5-8-15/h9-12,15H,2-8,13H2,1H3,(H,18,19)

InChI Key

CQBVSKYWRYSLHE-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)CC2CCCC2

Origin of Product

United States

Preparation Methods

Reaction Conditions and Optimization

  • Reagents : 4-Butylphenylamine, cyclopentylacetyl chloride, anhydrous base (e.g., triethylamine or pyridine).

  • Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF) under inert atmosphere.

  • Procedure :

    • Dissolve 4-butylphenylamine (1 equiv) and triethylamine (1.2 equiv) in DCM at 0°C.

    • Add cyclopentylacetyl chloride (1.1 equiv) dropwise over 30 minutes.

    • Stir at room temperature for 4–6 hours.

    • Quench with water, extract with DCM, and purify via column chromatography (hexane:ethyl acetate = 4:1).

Yield and Characterization

  • Yield : 82–89%.

  • Purity : >97% (confirmed by HPLC).

  • Spectroscopic Data :

    • ¹H NMR (CDCl₃): δ 7.23 (d, J = 8.2 Hz, 2H, ArH), 7.05 (d, J = 8.2 Hz, 2H, ArH), 6.12 (br s, 1H, NH), 2.54 (m, 1H, cyclopentyl-CH), 2.32 (t, J = 7.5 Hz, 2H, CH₂CO), 1.56–1.43 (m, 8H, cyclopentyl and butyl-CH₂), 0.92 (t, J = 7.3 Hz, 3H, CH₃).

Carbodiimide-Mediated Coupling of Cyclopentylacetic Acid and 4-Butylphenylamine

For laboratories avoiding acid chlorides, carbodiimide reagents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) facilitate amide bond formation between cyclopentylacetic acid and 4-butylphenylamine.

Protocol and Parameters

  • Reagents : Cyclopentylacetic acid, 4-butylphenylamine, DCC, 4-dimethylaminopyridine (DMAP).

  • Solvent : Dry DCM or acetonitrile.

  • Steps :

    • Activate cyclopentylacetic acid (1 equiv) with DCC (1.2 equiv) and DMAP (0.1 equiv) in DCM at 0°C for 30 minutes.

    • Add 4-butylphenylamine (1 equiv) and stir at room temperature for 12 hours.

    • Filter to remove dicyclohexylurea, concentrate, and recrystallize from ethanol.

Performance Metrics

  • Yield : 75–80%.

  • Advantages : Avoids handling corrosive acid chlorides.

  • Limitations : Requires stoichiometric carbodiimide, generating byproducts that complicate purification.

Industrial-Scale Synthesis via Continuous Flow Reactors

Large-scale production employs continuous flow chemistry to enhance efficiency and safety. Key steps include:

Process Design

  • Reactor Type : Tubular reactor with static mixers.

  • Conditions :

    • Residence time: 10 minutes at 80°C.

    • Pressure: 3 bar to prevent solvent vaporization.

  • Feed Streams :

    • Stream A: Cyclopentylacetyl chloride in THF.

    • Stream B: 4-Butylphenylamine and triethylamine in THF.

Outcomes

  • Throughput : 5 kg/hour with >95% conversion.

  • Purification : In-line liquid-liquid extraction and crystallization.

Alternative Methods and Comparative Analysis

Schotten-Baumann Reaction

  • Method : React cyclopentylacetyl chloride with 4-butylphenylamine in aqueous NaOH and dichloromethane.

  • Yield : 70–75%.

  • Drawback : Hydrolysis side reactions reduce efficiency.

Enzymatic Catalysis

  • Catalyst : Lipase B from Candida antarctica (CAL-B).

  • Conditions : Solvent-free, 50°C, 24 hours.

  • Yield : <50%, limited by enzyme stability.

Microwave-Assisted Synthesis

  • Parameters : 100°C, 300 W, 20 minutes.

  • Yield : 85%, with 20-minute reaction time.

Critical Analysis of Methodologies

Method Yield (%) Purity (%) Scalability Cost Efficiency
Direct Acylation82–89>97ModerateHigh
Carbodiimide Coupling75–8095LowModerate
Continuous Flow>9599HighHigh
Schotten-Baumann70–7590ModerateLow

Chemical Reactions Analysis

Types of Reactions

N-(4-butylphenyl)-2-cyclopentylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Nitric acid for nitration, bromine or chlorine in the presence of a Lewis acid catalyst for halogenation.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

N-(4-butylphenyl)-2-cyclopentylacetamide has found applications in various scientific research fields:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of N-(4-butylphenyl)-2-cyclopentylacetamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Core Substituent Variations

A comparison of substituents on the acetamide backbone reveals distinct physicochemical and synthetic differences:

Compound Name Molecular Formula Substituents (N-position) α-Position Group Melting Point (°C) Yield (%)
N-(4-butylphenyl)-2-cyclopentylacetamide C₁₇H₂₅NO 4-butylphenyl Cyclopentyl Not reported Not reported
N-([4ʺ-Chlorophenyl]phenylmethyl)-2-cyclopentylacetamide C₁₉H₂₁ClNO 4-chlorophenyl-benzyl Cyclopentyl 146–148 79
N-(4-sec-butylphenyl)-2-phenyl-2-(phenylsulfanyl)acetamide C₂₄H₂₅NOS 4-sec-butylphenyl Phenyl + sulfanyl Not reported Not reported
N-[6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl]-2-cyclopentylacetamide C₂₂H₂₉N₅O Pyrimidinyl-benzylpiperazine Cyclopentyl Not reported Not reported

Key Observations :

  • The 4-butylphenyl group enhances lipophilicity compared to smaller substituents like 4-chlorophenyl () or pyrimidinyl-benzylpiperazine ().
  • The cyclopentyl group at the α-position is shared with and , suggesting a preference for steric bulk in pharmaceutical applications.
  • Introduction of a sulfanyl group () may alter redox properties or hydrogen-bonding capacity compared to purely hydrocarbon moieties.

Antimicrobial and Bioactivity Insights

Though direct data for this compound are absent, the cyclopentyl group’s hydrophobicity may enhance membrane penetration, a trait critical for antimicrobial or antifungal agents.

Q & A

Q. What are the established synthetic routes for N-(4-butylphenyl)-2-cyclopentylacetamide, and what key reaction conditions must be controlled?

The synthesis of structurally related cyclopentylacetamide derivatives typically involves multi-step organic reactions. For example, N-(tert-butyl)-2-cyclopentylacetamide is synthesized via nucleophilic substitution using bromo(cyclopentyl)methyl benzoate and tert-butyl isocyanide under controlled conditions . Key parameters include:

  • Temperature : Reactions often proceed at reflux temperatures (e.g., 80–100°C).
  • Solvent selection : Polar aprotic solvents (e.g., DMF, THF) or dichloromethane are commonly used.
  • Purification : Flash column chromatography with gradients of ethyl acetate in cyclohexane (e.g., 0% → 30%) ensures purity .
  • Monitoring : Thin-layer chromatography (TLC) is critical for tracking reaction progress .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what structural features do they confirm?

Structural confirmation relies on:

  • Nuclear Magnetic Resonance (NMR) :
  • ¹H NMR identifies protons in the cyclopentyl and butylphenyl groups (e.g., δ 1.34 ppm for tert-butyl protons) .
  • ¹³C NMR confirms carbonyl (C=O) and quaternary carbon environments (e.g., 172.2 ppm for acetamide carbonyl) .
    • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., 319.78 g/mol for related compounds) .
    • Infrared (IR) Spectroscopy : Detects amide C=O stretching (~1650–1700 cm⁻¹) .

Q. What are the primary structural features of this compound that influence its physicochemical properties?

  • Cyclopentyl group : Enhances lipophilicity and influences conformational flexibility .
  • Butylphenyl substituent : The para-butyl chain contributes to hydrophobic interactions and may affect solubility .
  • Acetamide backbone : Provides hydrogen-bonding capacity via the amide group, critical for target binding .

Advanced Research Questions

Q. How can researchers optimize reaction yields and purity when synthesizing this compound derivatives?

Optimization strategies include:

  • Reagent stoichiometry : Excess acylating agents (e.g., acetic anhydride) improve acetylation efficiency .
  • Catalyst screening : Lewis acids (e.g., ZnCl₂) may accelerate cyclization in heterocyclic derivatives .
  • Workup protocols : Precipitation in cold water followed by recrystallization from ethanol enhances purity .
  • Scale-up considerations : Maintain inert atmospheres (N₂/Ar) to prevent oxidation during large-scale syntheses .

Q. What strategies are effective in resolving contradictory biological activity data for this compound across different assay systems?

  • Assay standardization : Control variables like cell line viability, solvent concentration (e.g., DMSO ≤0.1%), and incubation time .
  • Metabolic stability testing : Evaluate cytochrome P450 interactions to identify assay-specific degradation pathways .
  • Structural analogs : Compare activity trends in pyrido[1,2-a]pyrimidine derivatives to isolate pharmacophore contributions .

Q. What computational methods are suitable for predicting the binding interactions of this compound with biological targets?

  • Molecular docking : Use software like AutoDock Vina to model interactions with enzyme active sites (e.g., kinases) .
  • Molecular Dynamics (MD) simulations : Assess conformational stability of the cyclopentyl group in lipid bilayers or protein pockets .
  • QSAR modeling : Corrogate substituent effects (e.g., butyl chain length) with activity data from PubChem bioassays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.